

Spectroscopic Analysis of 1,2-Diamino-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diamino-2-methylpropane

Cat. No.: B052399

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1,2-Diamino-2-methylpropane** (CAS No. 811-93-8). This document is intended to serve as a core reference for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.

Introduction

1,2-Diamino-2-methylpropane is a diamine of interest in various chemical syntheses, including the preparation of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in complex reaction mixtures. This guide presents key ^1H NMR, ^{13}C NMR, and IR spectroscopic data to facilitate these processes.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for **1,2-Diamino-2-methylpropane**. This data has been compiled from the Spectral Database for Organic Compounds (SDBS), a reliable source for spectroscopic information.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **1,2-Diamino-2-methylpropane** provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1,2-Diamino-2-methylpropane**

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
2.53	Singlet	2H	Methylene protons (-CH ₂)
1.25	Singlet	4H	Amine protons (-NH ₂) x 2
1.05	Singlet	6H	Methyl protons (-CH ₃) x 2

Solvent: CDCl_3

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature.

Table 2: ^{13}C NMR Spectroscopic Data for **1,2-Diamino-2-methylpropane**

Chemical Shift (δ) [ppm]	Assignment
55.6	Methylene carbon (-CH ₂)
51.1	Quaternary carbon (-C(CH ₃) ₂)
26.1	Methyl carbons (-CH ₃) x 2

Solvent: CDCl_3

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **1,2-Diamino-2-methylpropane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360	Strong	N-H stretch (asymmetric)
3290	Strong	N-H stretch (symmetric)
2960	Strong	C-H stretch (aliphatic)
1590	Medium	N-H bend (scissoring)
1470	Medium	C-H bend (asymmetric)
1370	Medium	C-H bend (symmetric, gem-dimethyl)
870	Medium	N-H wag

Sample Preparation: Liquid Film

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **1,2-Diamino-2-methylpropane** for structural confirmation and purity analysis.

Materials:

- **1,2-Diamino-2-methylpropane** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- NMR tube (5 mm diameter)

- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: a. Accurately weigh approximately 5-10 mg of **1,2-Diamino-2-methylpropane**. b. Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 containing TMS in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- ^1H NMR Acquisition: a. Acquire the ^1H NMR spectrum using a standard pulse sequence. b. Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: a. Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. b. Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ^{13}C .
- Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra. d. Integrate the peaks in the ^1H NMR spectrum. e. Identify and label the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **1,2-Diamino-2-methylpropane** to identify its characteristic functional groups.

Materials:

- **1,2-Diamino-2-methylpropane** sample (liquid)

- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
- Pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

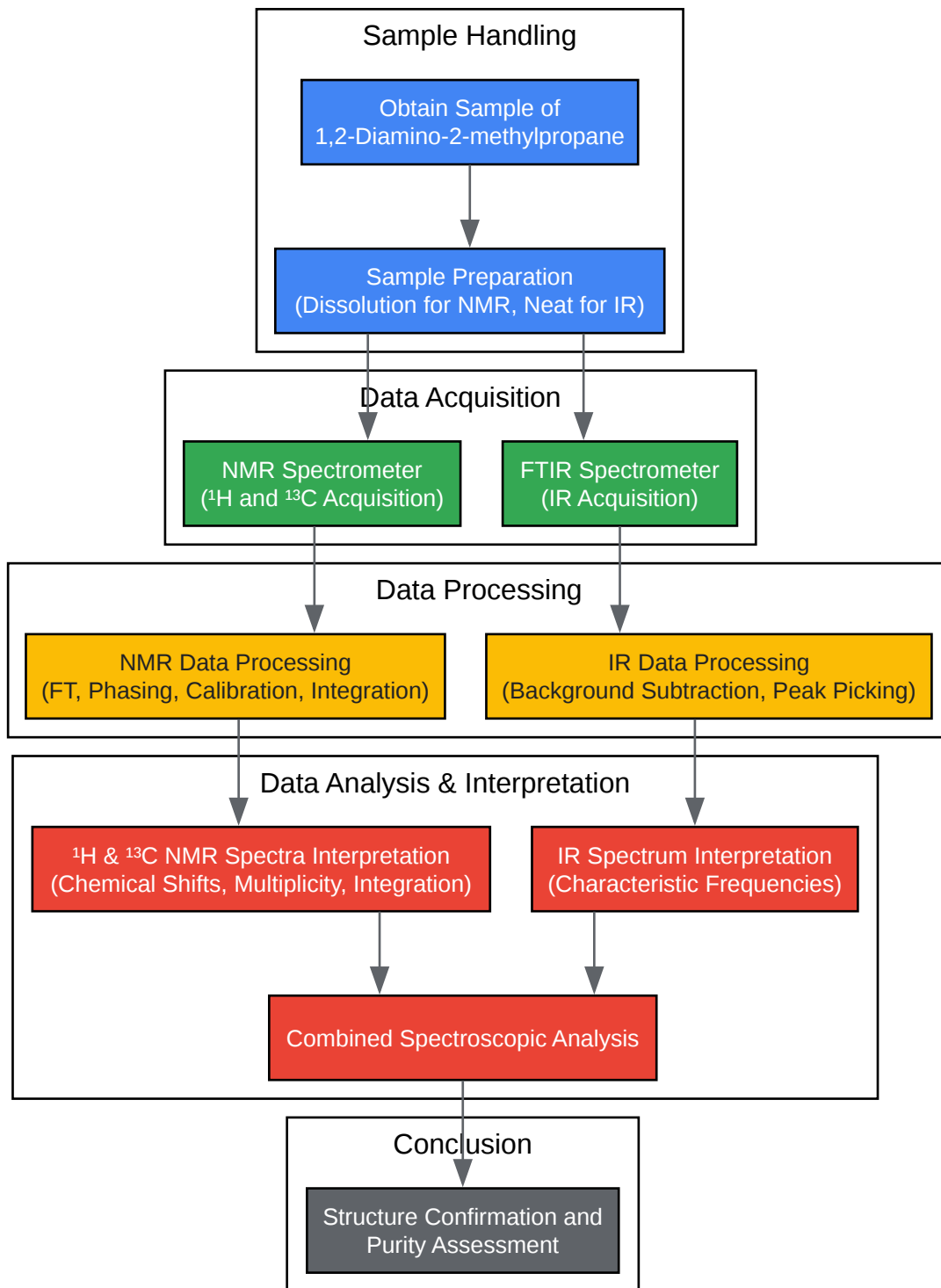
Procedure (using ATR-FTIR):

- Background Spectrum: a. Ensure the ATR crystal is clean and dry. b. Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis: a. Place a small drop of the liquid **1,2-Diamino-2-methylpropane** sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. b. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.
- Data Processing and Cleaning: a. The spectrometer software will automatically subtract the background spectrum from the sample spectrum. b. Identify and label the major absorption bands. c. Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **1,2-Diamino-2-methylpropane**.

Logical Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides essential spectroscopic data and standardized protocols for the analysis of **1,2-Diamino-2-methylpropane**. The tabulated NMR and IR data serve as a reliable reference for compound identification and quality control. The outlined experimental procedures offer a clear guide for reproducing these results, and the logical workflow diagram provides a conceptual framework for the overall process of spectroscopic characterization. This information is critical for professionals in the pharmaceutical and chemical industries to ensure the identity and purity of this important chemical intermediate.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Diamino-2-methylpropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052399#spectroscopic-data-of-1-2-diamino-2-methylpropane-nmr-ir\]](https://www.benchchem.com/product/b052399#spectroscopic-data-of-1-2-diamino-2-methylpropane-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com